8-Chloro-4-methylquinoline-3-carboxylic acid
Overview
Description
8-Chloro-4-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target of “8-Chloro-4-methylquinoline-3-carboxylic acid” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. They may inhibit or activate their target, leading to a change in the biological function of the target .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. Quinoline derivatives can affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the biochemical pathways affected. These effects could range from changes in enzyme activity to alterations in cell signaling or gene expression .
Biochemical Analysis
Biochemical Properties
8-Chloro-4-methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules. It inhibits the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for its therapeutic efficacy and safety .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These factors play a critical role in determining the compound’s biological effects .
Properties
IUPAC Name |
8-chloro-4-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBUGARAURYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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